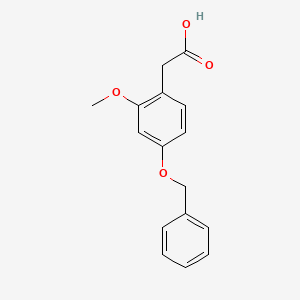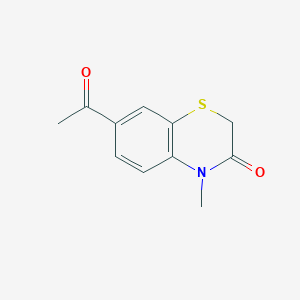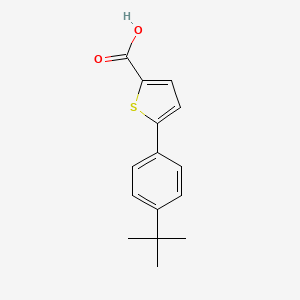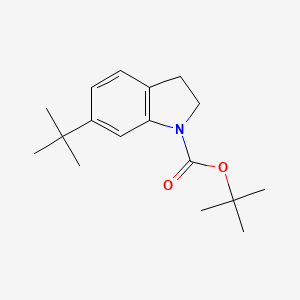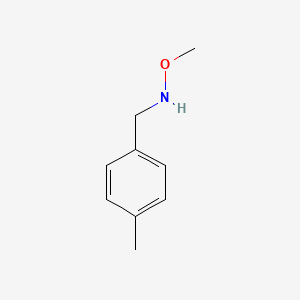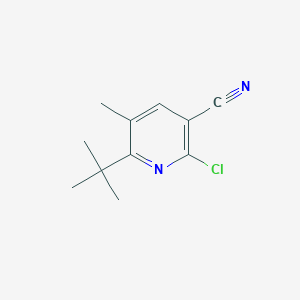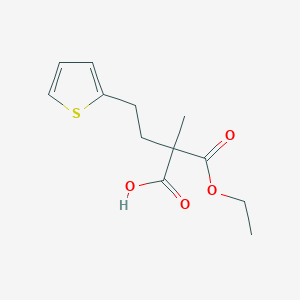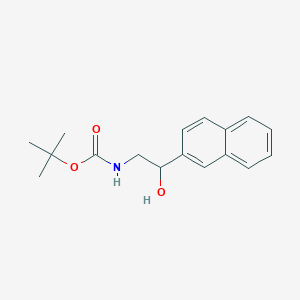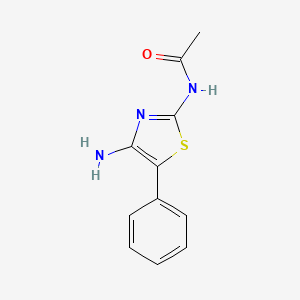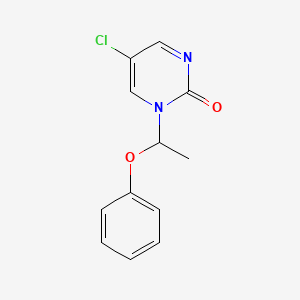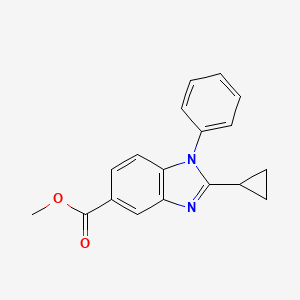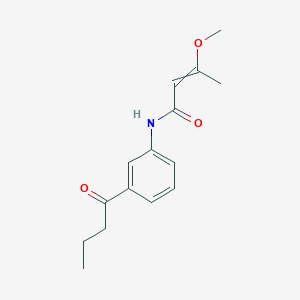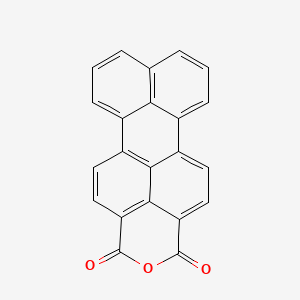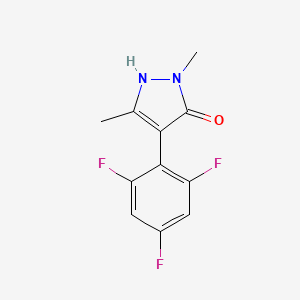![molecular formula C13H19N3O2 B8495713 [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine](/img/structure/B8495713.png)
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with dimethoxy groups at positions 4 and 7, and a propyl-methyl-amine side chain at position 2. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of the Propyl-Methyl-Amine Side Chain: The propyl-methyl-amine side chain can be attached via nucleophilic substitution reactions, where the benzimidazole derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the side chain, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the side chain, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or oxide derivatives.
Reduction: Formation of reduced benzimidazole or amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic effects, particularly as a calcium channel blocker.
Biological Research: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Another benzimidazole derivative with different substituents.
4-Methoxyphenethylamine: A compound with a similar amine side chain but different aromatic ring structure.
Uniqueness
The uniqueness of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine lies in its specific substitution pattern on the benzimidazole ring and the presence of the propyl-methyl-amine side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
3-(4,7-dimethoxy-1H-benzimidazol-2-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c1-14-8-4-5-11-15-12-9(17-2)6-7-10(18-3)13(12)16-11/h6-7,14H,4-5,8H2,1-3H3,(H,15,16) |
Clave InChI |
VIGUZTOUFIILPG-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=NC2=C(C=CC(=C2N1)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
